ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate
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Overview
Description
Ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclodehydration of β-hydroxy amides to form oxazolines, followed by oxidation to oxazoles. One common method involves the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization of β-hydroxy amides at elevated temperatures (70–90 °C). The resulting oxazolines are then oxidized to oxazoles using reagents such as manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of oxazole derivatives can be carried out using continuous flow processes. This approach allows for better control over reaction conditions and improved safety profiles. For example, manganese dioxide can be packed into a column and used as a heterogeneous reagent in flow processes, minimizing the risk of blockages and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of more highly oxidized derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a benzene ring and an ester functional group.
Methyl oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Phenyl oxazole derivatives: Compounds with phenyl groups attached to the oxazole ring.
Uniqueness
Ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the oxazole ring and the benzoate ester makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-25-20(24)15-11-7-8-12-16(15)21-19(23)17-13(2)26-22-18(17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRENYGMAIYEIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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